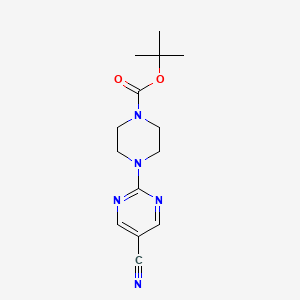

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile

Beschreibung

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a tert-butyloxycarbonyl (Boc)-protected piperazinyl group at position 2 and a nitrile group at position 3. This compound is structurally designed to serve as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents.

Eigenschaften

Molekularformel |

C14H19N5O2 |

|---|---|

Molekulargewicht |

289.33 g/mol |

IUPAC-Name |

tert-butyl 4-(5-cyanopyrimidin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-16-9-11(8-15)10-17-12/h9-10H,4-7H2,1-3H3 |

InChI-Schlüssel |

RQLQHVJKRYYDJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sequential Coupling and Boc Protection

This method involves:

Direct Use of Boc-Protected Piperazine

Pre-protected Boc-piperazine is coupled to a halogenated pyrimidine under catalytic conditions. While theoretically efficient, this approach risks Boc group instability under high-temperature coupling conditions.

Detailed Preparation Methods

Step 1: Synthesis of 2-(Piperazin-1-yl)-5-cyanopyrimidine

Reagents :

-

2-Chloro-5-cyanopyrimidine (1.0 eq)

-

Piperazine (2.2–10 eq)

-

CuI (0.01–0.1 eq)

-

Ligand (e.g., sarcosine, proline; 0.02–0.3 eq)

-

Base (KCO, CsCO; 1.1–6 eq)

Procedure :

-

Combine reagents in a nitrogen-purged reactor.

-

Heat to 90–140°C for 12–24 hours.

-

Filter and concentrate the mixture.

-

Purify via column chromatography (hexane/ethyl acetate).

Example :

Using 2-amino-5-bromopyridine (2 g) with piperazine (2.2 eq), CuI (0.1 eq), and sarcosine in DMF at 140°C yielded 1.96 g (78%) of 5-(piperazin-1-yl)pyridin-2-amine.

Step 2: Boc Protection of Piperazine

Reagents :

-

2-(Piperazin-1-yl)-5-cyanopyrimidine (1.0 eq)

-

Di-tert-butyl dicarbonate (0.95–1.1 eq)

Procedure :

-

Dissolve the intermediate in solvent.

-

Add Boc anhydride dropwise at 20–35°C.

-

Stir for 4–12 hours.

-

Concentrate and purify via crystallization (water) or chromatography.

Table 1: Comparative Analysis of Ligands and Solvents in Ullmann Coupling

| Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sarcosine | DMF | 140 | 78 |

| Proline | NMP | 100 | 82 |

| 2-Carbonyl cyclohexanone ethyl ester | DMF/HO | 120 | 75 |

Key Observations:

-

Proline in NMP at 100°C provided higher yields (82%) than sarcosine in DMF.

-

Polar aprotic solvents (DMF, NMP) outperformed aqueous mixtures in minimizing hydrolysis.

Optimization and Challenges

Catalytic Efficiency

Boc Protection Dynamics

-

Side Reactions : Overuse of Boc anhydride (>1.1 eq) leads to N,N-di-Boc byproducts.

-

Temperature Sensitivity : Reactions above 35°C risk Boc deprotection.

Structural Characterization and Quality Control

Spectroscopic Data

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(4-Boc-1-Piperazinyl)pyrimidin-5-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Es wird als Baustein für die Synthese potenzieller Therapeutika verwendet, insbesondere solcher, die auf Kinasen und andere Proteine zielen, die an Krankheitspfaden beteiligt sind.

Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle, was die Entwicklung neuer chemischer Entitäten erleichtert.

Biologische Studien: Forscher verwenden diese Verbindung, um ihre Wechselwirkungen mit biologischen Zielen zu untersuchen, um Mechanismen der Wirkung und potenzielle therapeutische Wirkungen zu klären.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

A significant application of 2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile is its role as an inhibitor of cyclin-dependent kinases (CDKs). Research indicates that substituents at the C5 position of the pyrimidine core enhance potency and selectivity against specific CDKs, particularly CDK9, which is crucial in regulating transcription and cell cycle progression. For example, compounds derived from this structure have shown nanomolar inhibition of CDK9 while maintaining selectivity over CDK2, highlighting their potential in cancer therapy .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies demonstrate that derivatives of this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways. For instance, one study reported that a related pyrimidine derivative significantly decreased the expression of anti-apoptotic proteins and increased apoptotic cell populations in human leukemia cells .

VEGFR-2 Inhibition

Another notable application is the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis. Compounds based on the pyrimidine scaffold have been designed to target VEGFR-2 effectively, showcasing promising results in both in vitro and in vivo models. Molecular docking studies have revealed favorable binding interactions with the active site of VEGFR-2, suggesting that these compounds could serve as potential anti-angiogenic agents .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives reveals critical insights into how modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| C5 carbonitrile group | Enhances potency against CDK9 and selectivity over CDK2 |

| Piperazine substitution | Maintains or improves selectivity; bulky groups increase binding affinity |

| Variations in linker length | Alters solubility and bioavailability |

This table summarizes how specific chemical modifications influence the compound's efficacy and selectivity towards various biological targets.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Anticancer Efficacy :

- A study demonstrated that derivatives induced significant tumor regression in xenograft models of ovarian cancer by promoting apoptosis and inhibiting angiogenesis.

-

Inflammation Reduction :

- In models of inflammatory diseases, compounds based on this scaffold showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic effects in conditions like arthritis.

- Antimicrobial Activity :

Wirkmechanismus

Der Wirkungsmechanismus von 2-(4-Boc-1-Piperazinyl)pyrimidin-5-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Kinasen. Die Verbindung kann die Aktivität dieser Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Funktion blockiert und nachgeschaltete Signalwege beeinflusst . Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, einschließlich der Modulation von Zellwachstum und Apoptose.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at Position 2

The substituent at position 2 of the pyrimidine ring critically influences biological activity and selectivity:

- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives (e.g., compounds in ): These exhibit potent CDK9 inhibition due to the phenylamino group’s ability to form hydrogen bonds with the kinase’s ATP-binding site. Structural studies reveal that substituents like morpholine or piperidine at the aniline ring enhance selectivity for CDK9 over CDK2 .

- 2-(Methylthio)pyrimidine-5-carbonitriles (e.g., compounds in ): The methylthio group confers moderate anticancer activity via PI3K/AKT pathway modulation. However, its smaller size compared to Boc-piperazinyl may limit target engagement breadth .

- This contrasts with methylthio or phenylamino derivatives, which prioritize direct target interactions .

Substituent Effects at Position 4

Position 4 modifications dictate electronic properties and binding affinity:

- 4-(4-Methoxyphenyl) derivatives (): The methoxyphenyl group enhances lipophilicity, improving membrane permeability in anticancer agents. However, this group may reduce selectivity compared to Boc-piperazinyl .

- 4-(Thiazol-5-yl) derivatives (): The thiazole ring engages in π-π stacking and hydrophobic interactions within kinase active sites, a feature absent in Boc-piperazinyl derivatives .

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

2-(4-Boc-1-piperazinyl)pyrimidine-5-carbonitrile is a compound characterized by a pyrimidine ring with a carbonitrile group and a tert-butoxycarbonyl (Boc) protected piperazine moiety. This structure enhances its biological activity, particularly in the context of kinase inhibition, which is crucial for therapeutic applications in cancer and other diseases. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps, including the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, followed by transformations to yield the final product. The Boc group serves as a protective mechanism for the amine functionality, allowing for selective reactions during synthesis.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in inhibiting various kinases. The carbonitrile moiety enhances binding affinity and selectivity towards specific kinase targets, making these compounds promising candidates for therapeutic development against cancer and other diseases.

Kinase Inhibition

The primary biological activity of this compound is its ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in regulating the cell cycle. Studies have shown that modifications to the carbonitrile group can significantly alter its interaction dynamics, impacting both efficacy and selectivity.

| Kinase Target | IC50 (µM) | Selectivity |

|---|---|---|

| CDK2 | 0.12 | High |

| CDK9 | 0.05 | Moderate |

| PI3Kδ | 0.09 | Moderate |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have demonstrated how variations in the piperazine moiety and substitutions on the pyrimidine ring influence biological activity. For instance, increasing lipophilicity through methyl substitutions on piperazine has been shown to enhance kinase inhibition.

Case Studies

- Inhibition of CDK9 : A study demonstrated that this compound exhibited potent inhibition of CDK9 with an IC50 value of 0.05 µM, indicating its potential as a selective inhibitor for cancer therapy.

- Anti-inflammatory Activity : Related compounds have shown significant anti-inflammatory properties in vitro, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac.

- Selectivity Profiles : Research has indicated that certain structural modifications can enhance selectivity towards specific kinases, thereby reducing off-target effects and improving therapeutic indices.

Q & A

Q. How can controlled-release formulations enhance therapeutic efficacy in chronic disease models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.